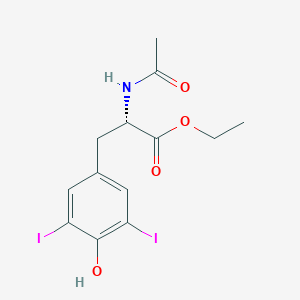

N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

Descripción general

Descripción

N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester is a synthetic organic compound with the molecular formula C13H15I2NO4 and a molecular weight of 503.078 g/mol . This compound is a derivative of l-tyrosine, an amino acid, and is characterized by the presence of two iodine atoms at the 3 and 5 positions on the aromatic ring, an acetyl group attached to the nitrogen atom, and an ethyl ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester typically involves multiple steps:

Nitration of l-tyrosine: The initial step involves the nitration of l-tyrosine to form 3,5-dinitro-l-tyrosine.

N-acetylation: The 3,5-dinitro-l-tyrosine undergoes N-acetylation to form 3,5-dinitro-N-acetyl-l-tyrosine.

Esterification: The N-acetylated compound is then esterified using ethanol and thionyl chloride to yield 3,5-dinitro-N-acetyl-l-tyrosine ethyl ester.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow processes can enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the iodine atoms to hydrogen, forming deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deiodinated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is primarily recognized for its role as a precursor in the synthesis of thyroid hormone analogs. Its structural modifications facilitate the development of compounds that can mimic or modulate the activity of natural thyroid hormones.

Synthesis of Thyroid Hormone Analogues

The compound is utilized in the synthesis of various thyroid hormone derivatives, such as 3,5-diiodothyronine and other iodinated analogs. These derivatives are crucial for studying thyroid hormone action and developing therapeutic agents for thyroid-related disorders. The synthesis typically involves acetylation and subsequent esterification processes to yield biologically active compounds .

| Compound | Synthesis Method | Yield |

|---|---|---|

| 3,5-Diiodothyronine | Acetylation followed by hydrolysis | 72% |

| O-Methyl-N-acetyl-3,5-diiodo-L-thyronine | Condensation with di-(p-anisyl)-iodonium halide | Variable |

Biochemical Research

This compound plays a role in biochemical studies focused on thyroid hormone mechanisms. Research indicates that thyroid hormones are vital for regulating metabolic processes through their action on gene transcription and mitochondrial function.

Thyroid Hormone Mechanism Studies

Studies have shown that thyroid hormones initiate their action by stimulating transcription at the nuclear level. This involves an increase in RNA synthesis and subsequent protein production, which is essential for cellular metabolism and energy regulation . The compound's analogs are used to elucidate these mechanisms further.

Therapeutic Applications

The potential therapeutic applications of this compound and its derivatives include treatment strategies for hypothyroidism and other metabolic disorders.

Treatment of Hypothyroidism

Thyroid hormone analogs derived from this compound may serve as effective treatments for patients with hypothyroidism, offering alternatives to traditional therapies by providing tailored hormonal support based on individual metabolic needs .

Mecanismo De Acción

The mechanism of action of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein Modification: It can modify proteins through covalent attachment, affecting their function and activity.

Thyroid Hormone Pathway: Due to its structural similarity to thyroid hormones, it may interact with thyroid hormone receptors and influence thyroid hormone metabolism.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-3,5-diiodo-l-tyrosine: Similar structure but lacks the ethyl ester group.

3,5-Diiodo-l-tyrosine: Lacks the acetyl and ethyl ester groups.

N-Acetyl-l-tyrosine: Lacks the iodine atoms and ethyl ester group.

Uniqueness

N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester is unique due to the presence of both iodine atoms and the ethyl ester group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications.

Actividad Biológica

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a derivative of the amino acid tyrosine, modified to enhance its biological activity and therapeutic potential. This compound has garnered attention for its role in thyroid hormone metabolism and its implications in various physiological processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the tyrosine structure, along with an acetyl group. The chemical formula can be summarized as:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃I₂N₁O₃ |

| Density | 2.2 ± 0.1 g/cm³ |

| Boiling Point | 532.9 ± 50.0 °C at 760 mmHg |

| Melting Point | 126 °C |

This compound functions primarily as a substrate for enzymes involved in thyroid hormone biosynthesis. Its mechanism includes:

- Thyroid Hormone Metabolism : The compound acts as a precursor in the synthesis of thyroid hormones, influencing metabolic pathways associated with energy regulation and lipid metabolism .

- Enzymatic Interactions : It has been shown to interact with enzymes such as pepsin, potentially modulating their activity and thereby affecting protein metabolism.

- Cellular Effects : Related compounds have demonstrated effects on energy metabolism, suggesting that this compound may similarly influence cellular energy dynamics.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Thyroid Hormone Activity : Studies suggest that it can mimic thyroid hormones, affecting gene expression and metabolic processes at the nuclear level .

- Cholesterol Regulation : Analogous compounds have been reported to lower circulating total and LDL cholesterol levels, indicating potential cardiovascular benefits.

- Ergogenic Effects : As an amino acid derivative, it may enhance physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

Case Studies

- Thyroid Function Studies : In one study involving thyroidectomized rats, administration of related compounds resulted in increased nuclear RNA production and enhanced mitochondrial enzyme activity, suggesting a stimulatory effect on thyroid hormone action .

- Lipid Metabolism Research : A study investigating the lipid-lowering effects of 3,5-diiodothyronine found that similar iodinated compounds could significantly reduce cholesterol levels in animal models.

Comparative Analysis

The biological activity of this compound can be compared to other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,5-Diiodo-L-thyronine (T2) | Thyroid hormone metabolite | Modulates energy metabolism |

| N-Acetyl-L-tyrosine | Lacks iodine substitution | Limited metabolic effects compared to diiodinated forms |

| 3,5-Diiodothyronine (T3) | More potent thyroid hormone | Stronger effects on gene expression and metabolism |

Propiedades

IUPAC Name |

ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15I2NO4/c1-3-20-13(19)11(16-7(2)17)6-8-4-9(14)12(18)10(15)5-8/h4-5,11,18H,3,6H2,1-2H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKHOPGWGZAARI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452851 | |

| Record name | N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21959-36-4 | |

| Record name | N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-3,5-DIIODO-L-TYROSINE ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.